molecular formula C12H15NO B13509192 1-(1-Methylindolin-5-yl)prop-2-en-1-ol

1-(1-Methylindolin-5-yl)prop-2-en-1-ol

Cat. No.: B13509192
M. Wt: 189.25 g/mol
InChI Key: ONMRRFPBOWHNMD-UHFFFAOYSA-N
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Description

1-(1-Methylindolin-5-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by its unique structure, which includes an indoline ring substituted with a methyl group and a prop-2-en-1-ol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylindolin-5-yl)prop-2-en-1-ol typically involves the reaction of indoline derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 1-methylindoline with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylindolin-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-Methylindolin-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylindolin-5-yl)ethanol
  • 1-(1-Methylindolin-5-yl)propan-2-ol
  • 1-(1-Methylindolin-5-yl)butan-2-ol

Uniqueness

1-(1-Methylindolin-5-yl)prop-2-en-1-ol is unique due to its specific structural features, such as the indoline ring and the prop-2-en-1-ol side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-methyl-2,3-dihydroindol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H15NO/c1-3-12(14)10-4-5-11-9(8-10)6-7-13(11)2/h3-5,8,12,14H,1,6-7H2,2H3

InChI Key

ONMRRFPBOWHNMD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(C=C)O

Origin of Product

United States

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